(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Research has led to the preparation of various dialkylaminomethyl-5-methoxybenzo[b]thiophens, demonstrating methods for converting bromomethyl compounds into nitriles and subsequently into ethylamines. These developments provide foundational knowledge for synthesizing complex molecules with potential pharmaceutical applications (Chapman et al., 1973).
Antimicrobial and Antifungal Activities
- New approaches for synthesizing thiazoles and their fused derivatives have shown antimicrobial activities. This includes reactions involving 2-ethoxy carbonyl methylene thiazol-4-one with various reagents to produce compounds tested for their antimicrobial efficacy against bacteria and fungi, showcasing the potential for new antimicrobial agents (Wardkhan et al., 2008).
Antitubercular Agents
- The synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols has been explored as potential antitubercular agents. These compounds showed significant in vitro activity against Mycobacterium tuberculosis, indicating their potential use in combating tuberculosis (Karkara et al., 2020).
Enhanced Lipase-Catalyzed N-Acylation
- Molecular studies have revealed that using ethyl methoxyacetate as an acylation reagent enhances the reaction rate significantly for the aminolysis of 1-phenylethanamine. This insight could lead to improved methods for preparing enantiopure amines, crucial for pharmaceutical applications (Cammenberg et al., 2006).
Corrosion Inhibition Efficiency
- Research into ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives has demonstrated their effectiveness as corrosion inhibitors. This suggests applications in protecting metals from corrosion, with implications for industrial processes and materials science (Djenane et al., 2019).
Learning and Memory Facilitation
- Studies have synthesized (2-dialkylamino)ethyl-[(3-thiophenyl)methoxy] acetate(hydrochloride) compounds and investigated their effects on learning and memory in mice, indicating potential applications in treating cognitive disorders (Jiang Jing-ai, 2006).
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-N-(thiophen-3-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-10-4-3-9-6-8-2-5-11-7-8/h2,5,7,9H,3-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVKCLMJDZYJHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406049 | |
Record name | 2-methoxy-N-(thiophen-3-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883545-46-8 | |
Record name | 2-methoxy-N-(thiophen-3-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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